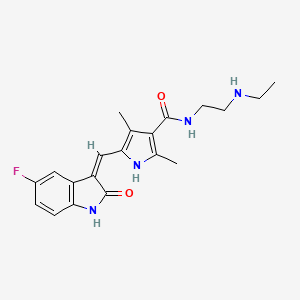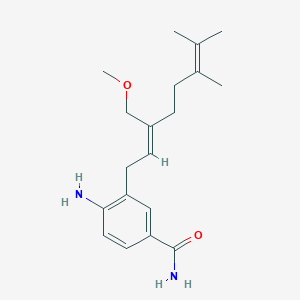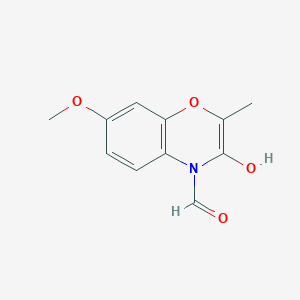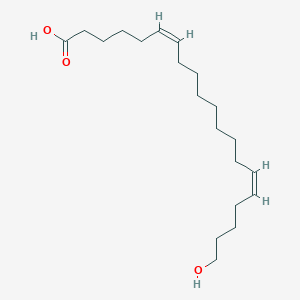
Quercetin 3-O-caffeyl-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quercetin-3-O-(6''-O-caffeoyl)-galactoside is a quercetin O-glucoside.
Scientific Research Applications
1. Antioxidant and Radical Scavenging Activity
Quercetin 3-O-caffeyl-glucoside and related compounds have been identified in various plants and are noted for their antioxidant properties. For example, in a study of the flower buds of Japanese butterbur, quercetin glucosides, including quercetin 3-O-β-D-glucoside, were isolated due to their DPPH radical scavenging activity (Matsuura, Amano, Kawabata, & Mizutani, 2002). Additionally, the biflavonol glycoside, quercetin-3-O-β-D-glucopyranoside-(3′→O-3‴)- quercetin-3-O-β-D-galactopyranoside, exhibited significant superoxide anion scavenging activity and suppressed LPS-induced high mobility group box 1 protein secretion in cell models, suggesting anti-inflammatory and antioxidative effects (Mao, Tseng, Liang, Chen, Chen, & Lee, 2011).
2. Anticancer Properties
Research indicates a potential role for quercetin glucosides in cancer prevention and treatment. For instance, a study demonstrated that quercetin glycosides, including quercetin 3-O-glucoside, were effective in inhibiting cancer cell proliferation in vivo, suggesting their potential as drug candidates for cancer therapy (Park, Kim, Yim, Kim, Tyagi, Shen, Kim, Shin, Jung, & Williams, 2014). Additionally, quercetin has been shown to interact with various molecular targets relevant to cancer prevention, suggesting its potential as a promising agent in cancer prevention strategies (Murakami, Ashida, & Terao, 2008).
3. Bioavailability and Metabolic Effects
Studies have examined the bioavailability of quercetin glucosides and their metabolic effects. Quercetin glucosides are rapidly absorbed in humans, irrespective of the position of the glucose moiety, indicating their potential for enhanced bioavailability from foods (Olthof, Hollman, Vree, & Katan, 2000). Moreover, quercetin-4'-glucoside has been found to be more potent than quercetin-3-glucoside in protecting rat intestinal mucosa against iron ion-induced lipid peroxidation, highlighting the importance of specific glycosylation patterns in flavonoid antioxidant activity (Murota, Mitsukuni, Ichikawa, Tsushida, Miyamoto, & Terao, 2004).
properties
Product Name |
Quercetin 3-O-caffeyl-glucoside |
|---|---|
Molecular Formula |
C30H26O15 |
Molecular Weight |
626.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O15/c31-14-9-19(36)23-20(10-14)43-28(13-3-5-16(33)18(35)8-13)29(25(23)39)45-30-27(41)26(40)24(38)21(44-30)11-42-22(37)6-2-12-1-4-15(32)17(34)7-12/h1-10,21,24,26-27,30-36,38,40-41H,11H2/b6-2+/t21-,24-,26+,27-,30+/m1/s1 |
InChI Key |
IHBVMUCQCZEAPW-PFNFWJRHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



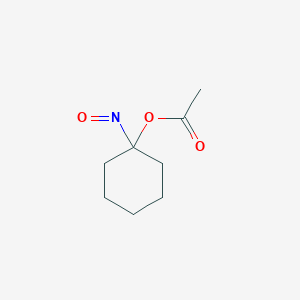
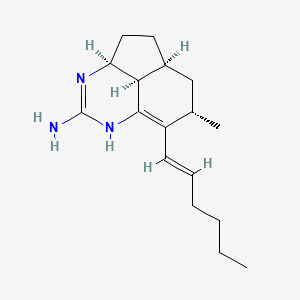

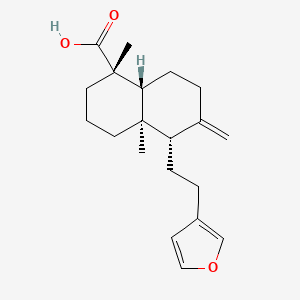

![N-[4-methyl-5-[2-(4-methylanilino)-4-thiazolyl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1246931.png)

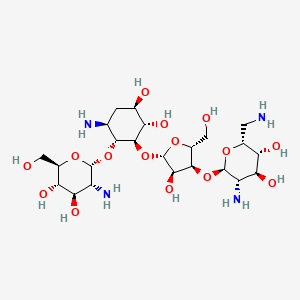
![(2Z,4E)-N-[[(1R,2E,5R,8E,10Z,14E,17R)-3,11-dimethyl-19-methylidene-7,13-dioxo-6,21-dioxabicyclo[15.3.1]henicosa-2,8,10,14-tetraen-5-yl]-hydroxymethyl]hexa-2,4-dienamide](/img/structure/B1246934.png)

